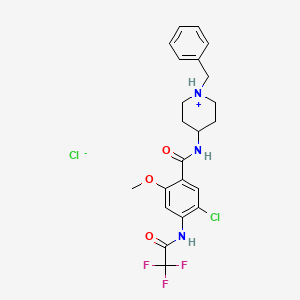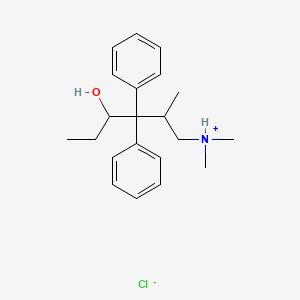
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride is a chemical compound with the molecular formula C21H29NO·HCl It is known for its complex structure, which includes a dimethylamino group, two phenyl groups, and a methyl group attached to a hexanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride typically involves multiple steps. One common method includes the reaction of benzeneethanol derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.
Aplicaciones Científicas De Investigación
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in pain management and as an anti-addictive agent.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The compound may modulate neurotransmitter release, inhibit certain enzymes, or activate specific receptors, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Isomethadone Hydrochloride: Similar in structure but with different pharmacological properties.
Methadone Hydrochloride: Shares some structural features but has distinct therapeutic applications.
N,N,2-Trimethyl-3,3-diphenylpropan-1-amine Hydrochloride: Another related compound with unique chemical properties.
Uniqueness
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propiedades
Número CAS |
63765-81-1 |
|---|---|
Fórmula molecular |
C21H30ClNO |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
(4-hydroxy-2-methyl-3,3-diphenylhexyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H |
Clave InChI |
SSBDRUWRKMHEKG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+](C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



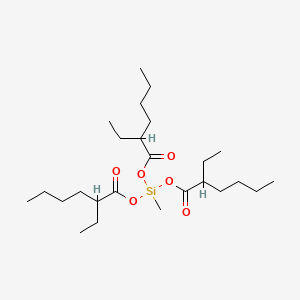
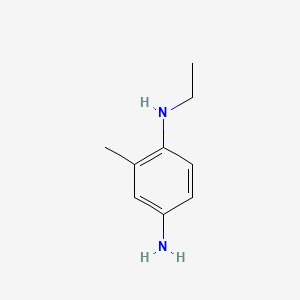

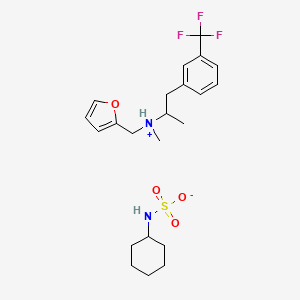
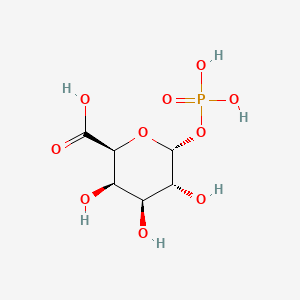

![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)
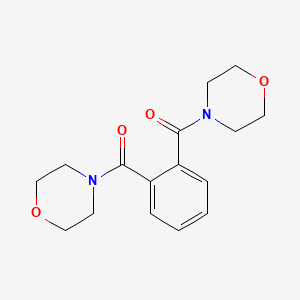
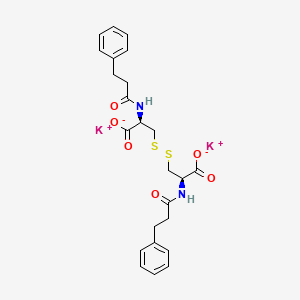

![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)

